molecular formula C9H12O B1584064 (3,5-Dimethylphenyl)methanol CAS No. 27129-87-9

(3,5-Dimethylphenyl)methanol

Cat. No.: B1584064
CAS No.: 27129-87-9
M. Wt: 136.19 g/mol
InChI Key: IQWWTJDRVBWBEL-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)methanol: is an organic compound with the molecular formula C₉H₁₂O . It is a derivative of benzyl alcohol, where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in organic synthesis and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,5-Dimethylphenyl)methanol can be synthesized through several methods. One common method involves the reduction of 3,5-dimethylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, 3,5-dimethylbenzyl alcohol is often produced via catalytic hydrogenation of 3,5-dimethylbenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (CH₂Cl₂).

Major Products Formed:

Scientific Research Applications

Chemistry: (3,5-Dimethylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of aromatic aldehydes and ketones .

Biology and Medicine: In biological research, 3,5-dimethylbenzyl alcohol is used as a building block for the synthesis of bioactive molecules.

Industry: The compound is utilized in the production of polymers and resins. It undergoes polymerization to form linear polymers, which are used in various industrial applications .

Comparison with Similar Compounds

Uniqueness: (3,5-Dimethylphenyl)methanol is unique due to the presence of two methyl groups on the benzene ring, which influences its reactivity and physical properties. These methyl groups can affect the compound’s boiling point, solubility, and its behavior in chemical reactions compared to its non-methylated counterparts .

Properties

IUPAC Name

(3,5-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWWTJDRVBWBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181593
Record name 3,5-Dimethylbenzyl alcohol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27129-87-9
Record name 3,5-Dimethylbenzyl alcohol
Source CAS Common Chemistry
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Record name 3,5-Dimethylbenzyl alcohol
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Record name 3,5-Dimethylbenzyl alcohol
Source EPA DSSTox
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Record name 3,5-dimethylbenzyl alcohol
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Record name 3,5-Dimethylbenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,5-Dimethylbenzyl alcohol influence the properties of novolak resins?

A1: Research indicates that 3,5-Dimethylbenzyl alcohol plays a crucial role in determining the characteristics of novolak resins, particularly their dissolution rates in tetramethylammonium hydroxide (TMAH) []. When incorporated as an end-group in novolak resins, its structural orientation significantly impacts dissolution. For instance, resins capped with the more highly ortho-ortho' coupled 2,4-dimethylphenol group, derived from 3,5-Dimethylbenzyl alcohol, exhibit slower dissolution rates. Conversely, the para-para' coupled, intermolecularly oriented 2,6-dimethylphenol group, also derived from 3,5-Dimethylbenzyl alcohol, promotes faster dissolution []. These findings suggest that manipulating the end-group structure through 3,5-Dimethylbenzyl alcohol derivatives can fine-tune the dissolution properties of novolak resins for specific applications, such as photoresist technology.

Q2: Can 3,5-Dimethylbenzyl alcohol be used to synthesize biologically active compounds?

A2: Yes, 3,5-Dimethylbenzyl alcohol has proven useful in synthesizing compounds with potential biological activity, particularly within the realm of nucleoside analogues [, ]. For instance, it served as a starting material for creating N3-(3,5-dimethyl)benzyl derivatives of uridine []. These derivatives, while demonstrating minimal hypnotic activity in initial studies, highlight the potential for 3,5-Dimethylbenzyl alcohol to contribute to the development of novel therapeutic agents, particularly those targeting nucleoside-related pathways. Further research could explore its utility in creating other biologically relevant molecules.

Q3: Are there any computational studies exploring the interactions of 3,5-Dimethylbenzyl alcohol derivatives?

A3: Yes, computational chemistry techniques, like docking studies, have been employed to investigate how 1,3-disubstituted uracils, some synthesized using 3,5-Dimethylbenzyl alcohol, interact with biological targets. Specifically, these studies examined their binding affinity for the reverse transcriptase (RT) nevirapine binding site []. Such computational analyses offer insights into the potential mechanisms of action of these compounds, paving the way for the rational design of more potent and selective antiviral agents.

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